

Application Notes and Protocols for Daphnoretin in Cancer Research

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Compound of Interest

Compound Name: *Denthyrsinin*

Cat. No.: *B1649284*

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A Note on "**Denthyrsinin**": The compound "**Denthyrsinin**" was not found in the current scientific literature. It is plausible that this is a novel compound, a proprietary name, or a misspelling. These application notes and protocols are based on the well-researched natural compound Daphnoretin, which has demonstrated significant potential in cancer research.

Introduction

Daphnoretin, a natural bicoumarin compound, has garnered considerable interest in oncological research due to its demonstrated anti-tumor activities across a range of cancer types. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[1][2] The primary mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/AKT, Wnt/ β -catenin, and NF- κ B pathways.[1][3][4] These notes provide an overview of the applications of Daphnoretin in cancer research, along with detailed protocols for its experimental use.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Daphnoretin across various cancer cell lines.

Table 1: IC50 Values of Daphnoretin in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Reference
FM55M2	Malignant Melanoma	40.48 ± 10.90	
FM55P	Malignant Melanoma	64.41 ± 9.02	
SK-MEL28	Malignant Melanoma	116.59 ± 18.35	
A375	Malignant Melanoma	183.97 ± 18.82	
Huh7	Hepatocellular Carcinoma	69.41	
SK-HEP-1	Hepatocellular Carcinoma	81.96	
A549	Lung Cancer	Concentration-dependent inhibition observed at 5-20 μM	
HCT116	Colon Cancer	Dose-dependent inhibition	
K562	Chronic Myeloid Leukemia	Dose-dependent inhibition	
HEL	Chronic Myeloid Leukemia	Dose-dependent inhibition	

Table 2: Apoptosis Induction by Daphnoretin

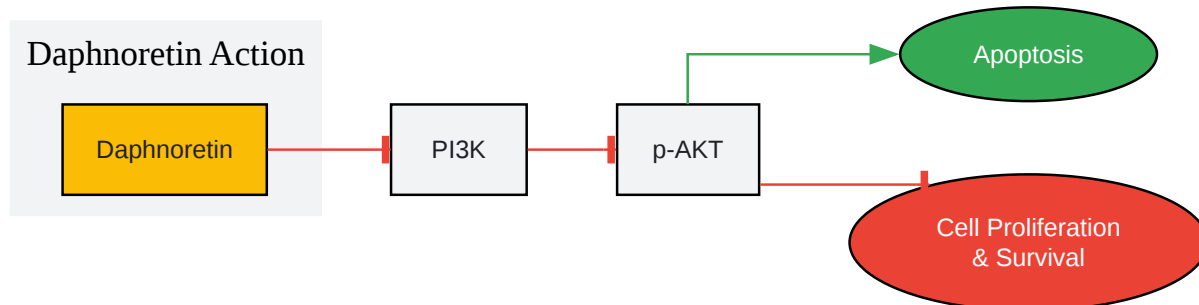
Cell Line	Cancer Type	Treatment Concentration (μM)	Observation	Reference
A549	Lung Cancer	5, 10, 15	Concentration-dependent increase in apoptosis	
A375 & B16	Malignant Melanoma	20, 40, 60 μg/ml	Significant induction of apoptosis	
U87 & U251	Glioblastoma	Concentration-dependent	Increased proportion of apoptotic cells	
HCT116	Colon Cancer	Dose-dependent	Increased apoptosis rate	

Key Signaling Pathways Modulated by Daphnoretin

Daphnoretin exerts its anti-cancer effects by targeting several critical signaling pathways.

PI3K/AKT Signaling Pathway

A primary mechanism of Daphnoretin is the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Daphnoretin has been shown to decrease the phosphorylation of both PI3K and AKT, leading to the downstream induction of apoptosis.



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References

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- 2. taylorandfrancis.com [taylorandfrancis.com]
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